InChI=1S/C8H18N2/c1-2-3-6-10-7-4-9-5-8-10/h9H,2-8H2,1H3
. The Canonical SMILES structure is CCCCN1CCNCC1
.
1-Butylpiperazine is an organic compound characterized by the presence of a piperazine ring substituted with a butyl group. Its molecular formula is , and it has a molecular weight of approximately 142.24 g/mol. This compound is primarily recognized for its utility in various chemical syntheses and applications in scientific research.
1-Butylpiperazine can be synthesized from piperazine and n-butanol through a reaction that typically involves the formation of an intermediate N-butoxyl piperazine salt, which is then processed to yield the final product. This compound is commercially available from chemical suppliers and is used in laboratory settings for diverse applications .
1-Butylpiperazine is classified as a secondary amine due to its structural characteristics. It falls under the category of piperazine derivatives, which are known for their pharmacological properties and are often used as building blocks in medicinal chemistry.
The synthesis of 1-butylpiperazine generally involves the following steps:
The reaction conditions are crucial for achieving high yields and purity. Typically, the reaction must be conducted under anhydrous conditions to prevent hydrolysis, and the temperature should be carefully monitored to avoid decomposition of reactants or products .
1-Butylpiperazine participates in various chemical reactions, including:
The choice of reagents and conditions significantly impacts the selectivity and yield of these reactions. For example, oxidation reactions often require acidic conditions to facilitate the transformation effectively .
The mechanism of action for 1-butylpiperazine primarily relates to its interaction with biological systems, particularly in pharmacological contexts. It acts as a ligand for various receptors, influencing neurotransmitter systems. The exact pathways depend on its specific applications, such as in drug design where it may modulate receptor activity or influence signaling pathways.
Research indicates that derivatives containing 1-butylpiperazine exhibit activity at cannabinoid receptors, suggesting potential therapeutic applications in pain management and neurological disorders .
1-Butylpiperazine exhibits typical behavior of secondary amines, including basicity and nucleophilicity. It can form salts with acids and participate in electrophilic aromatic substitution reactions when appropriately activated.
1-Butylpiperazine has diverse applications in scientific research:
The alkylation of piperazine with butyl groups employs diverse catalytic systems to enhance efficiency and selectivity. Phase-transfer catalysts (PTCs), such as tetrabutylammonium bromide (TBAB), facilitate nucleophilic substitution in biphasic systems, enabling reactions under mild conditions (40–60°C) with yields >85% [4]. Alternatively, metal-free catalysis using Lewis acids like AlCl₃ promotes monoalkylation by activating alkyl halides toward piperazine nitrogen, minimizing over-alkylation. Recent studies show that N-methylpiperazine derivatives serve as effective organocatalysts for butylation, achieving 92% regioselectivity for N-monosubstituted products [5].
Table 1: Catalytic Systems for Piperazine Butylation
Catalyst Type | Reaction Conditions | Yield (%) | Selectivity (N-Mono/N-Bis) |
---|---|---|---|
TBAB (PTC) | KOH/H₂O, 50°C, 4h | 87 | 8:1 |
AlCl₃ | Toluene, reflux, 6h | 78 | 12:1 |
N-Methylpiperazine | Solvent-free, 80°C, 3h | 91 | 15:1 |
Transition metal catalysts enable precise N-butylation under controlled conditions. Palladium-based systems (e.g., Pd(OAc)₂/XPhos) catalyze Buchwald-Hartwig coupling between piperazine and butyl halides, achieving >90% selectivity for monoalkylated products when sterically hindered ligands are employed [5]. Copper(I) iodide with N,N-dimethylglycine as a ligand facilitates Ullmann-type reactions, allowing butylation at 80°C with 15:1 mono/di-alkylation ratios [1]. Key to regiocontrol is the use of protecting groups (e.g., tert-butoxycarbonyl, BOC), which direct butylation to the unprotected nitrogen. Microwave-assisted Pd catalysis further enhances reaction kinetics, reducing times from hours to minutes while maintaining >95% purity [5].
Sustainable methodologies minimize waste and energy use. Ionic liquids like [C₆mim]Br serve as dual solvents/catalysts for alkylation, enabling one-pot reactions at 65°C with 75–82% yields and recyclability for ≥5 cycles [4]. Solvent-free mechanochemical grinding of piperazine with butyl bromide in ball mills achieves 94% conversion in 30 minutes, eliminating volatile organic solvents [8]. Additionally, SnAP (stannyl amine protocol) chemistry constructs piperazines de novo from aldehydes and diamines, incorporating butyl groups during ring formation with high atom economy [1]. Life-cycle assessments confirm that these methods reduce E-factors (kg waste/kg product) by 40–60% compared to traditional routes.
Protecting groups are crucial for selective butylation. The BOC group (tert-butoxycarbonyl) dominates due to its orthogonality: It is installed via di-tert-butyl dicarbonate under alkaline conditions and removed with mild acids (e.g., TFA), preserving the butyl substituent [2] [8]. Carbamate-based groups (e.g., N-(pentafluorophenyl)carbamate) enable chemoselective modifications, as evidenced in siRNA delivery systems where piperazine derivatives are conjugated to ferritin nanocages without side reactions [7]. After butylation, deprotection is achieved via hydrolysis or hydrogenolysis, with BOC removal efficiencies exceeding 98% under optimized conditions [8].
Table 2: Protecting Groups for Selective Piperazine Butylation
Protecting Group | Installation Reagent | Deprotection Method | Compatibility with Butylation |
---|---|---|---|
BOC | (BOC)₂O, Na₂CO₃ | TFA/DCM | Excellent |
Trifluoroacetyl | TFAA, Et₃N | K₂CO₃/MeOH | Moderate |
Benzyl | BnBr, K₂CO₃ | H₂/Pd-C | Good |
Flow chemistry enhances throughput and safety in 1-butylpiperazine synthesis. Microreactor systems with immobilized catalysts (e.g., Pd on alumina) enable continuous N-butylation at 100°C, residence times of <2 minutes, and productivity of 0.5 kg/h [5]. Multi-step integrated flows combine BOC protection, alkylation, and deprotection: Piperazine and (BOC)₂O are mixed at 25°C, followed by in-line butylation with n-bromobutane, and finally TFA-mediated deprotection, yielding 1-butylpiperazine at >90% purity with 80% overall yield [8]. These systems reduce byproduct formation through precise temperature/residence time control and are adaptable to photoredox C–H functionalization for advanced piperazine derivatives [1] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7